molecular formula C10H15NO B13147339 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile CAS No. 104338-25-2

4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13147339
CAS No.: 104338-25-2
M. Wt: 165.23 g/mol
InChI Key: RAMVUTRPFJGQOR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound characterized by a unique bicyclic framework where a six-membered oxaspiro ring (1-oxaspiro[2.5]octane) is fused to a three-membered cyclopropane ring. The structure includes a carbonitrile group (-CN) at position 2 and two methyl substituents at position 2.

Properties

CAS No.

104338-25-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4,4-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-9(2)5-3-4-6-10(9)8(7-11)12-10/h8H,3-6H2,1-2H3

InChI Key

RAMVUTRPFJGQOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12C(O2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the carbonitrile group. One common method involves the reaction of a suitable precursor with a nitrile source under controlled conditions. For example, the reaction of a spirocyclic ketone with a cyanide source in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing its biological activity.

Comparison with Similar Compounds

Research Implications

  • Drug Development: The dimethyl-substituted spiro compound may exhibit improved metabolic stability compared to non-methylated analogs (e.g., 1-Oxaspiro[2.5]octane-2-carbonitrile) due to steric protection of reactive sites .
  • Material Science : Rigid spiro frameworks could be exploited in polymer chemistry or catalysis, where stereochemical control is critical.

Biological Activity

4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a unique spirocyclic compound characterized by its distinctive structure that includes a carbonitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NC_{11}H_{17}N with a molecular weight of approximately 165.23 g/mol. The spirocyclic structure allows for unique interactions with biological targets, enhancing its potential pharmacological effects.

Property Value
Molecular FormulaC11H17N
Molecular Weight165.23 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the carbonitrile group facilitates hydrogen bonding and other interactions that can modulate biological responses.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study involving a series of spirocyclic derivatives demonstrated that modifications in the carbonitrile group enhanced cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 10 to 50 µM depending on the substitution patterns on the spirocyclic core.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity Results

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacological Applications

The unique structural features of this compound open avenues for various pharmacological applications:

  • Anticancer Agents: As discussed, the compound shows potential in cancer therapy.
  • Antimicrobial Agents: Effective against certain pathogenic bacteria.
  • Neurological Disorders: Preliminary studies suggest potential neuroprotective effects.

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